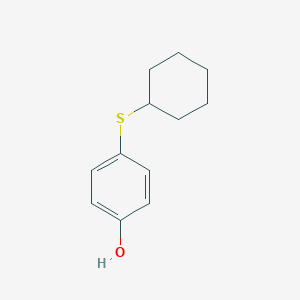

4-(Cyclohexylsulfanyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Cyclohexylsulfanyl)phenol is an organic compound with the molecular formula C12H16OS It consists of a phenol group substituted with a cyclohexylsulfanyl group at the para position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(Cyclohexylsulfanyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with cyclohexylthiol. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of less toxic solvents and catalysts, are being explored to make the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Cyclohexylsulfanyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form cyclohexylsulfanylcyclohexanol using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group. Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Quinones.

Reduction: Cyclohexylsulfanylcyclohexanol.

Substitution: Halogenated or nitrated derivatives of this compound.

Aplicaciones Científicas De Investigación

4-(Cyclohexylsulfanyl)phenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mecanismo De Acción

The mechanism of action of 4-(Cyclohexylsulfanyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, making it reactive towards electrophiles. The cyclohexylsulfanyl group can influence the compound’s lipophilicity and steric properties, affecting its interaction with biological membranes and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

4-(Cyclohexylsulfanyl)phenol can be compared with other phenolic compounds such as:

Phenol: The simplest phenolic compound, known for its antiseptic properties.

4-Methylphenol (p-Cresol): Similar to this compound but with a methyl group instead of a cyclohexylsulfanyl group.

4-Hydroxythiophenol: Contains a thiol group instead of a cyclohexylsulfanyl group.

Uniqueness: The presence of the cyclohexylsulfanyl group in this compound imparts unique steric and electronic properties, making it distinct from other phenolic compounds

Actividad Biológica

4-(Cyclohexylsulfanyl)phenol, with the CAS number 14375-76-9, is a phenolic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies that highlight its significance in various fields, particularly in pharmaceuticals and environmental applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H16OS, indicating the presence of a cyclohexyl group and a sulfanyl functional group attached to a phenolic ring. This unique structure may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 208.32 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Potential

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induces apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It was found to scavenge free radicals effectively, which may help mitigate oxidative stress-related diseases. This activity is attributed to the phenolic hydroxyl group, which donates electrons to free radicals.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the cyclohexyl group allows the compound to integrate into lipid membranes, disrupting their integrity.

- Enzyme Inhibition : The sulfanyl group may interact with key enzymes involved in cellular metabolism, inhibiting their function and disrupting normal cellular processes.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound reduces oxidative damage in cells, which is crucial for maintaining cellular health.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various phenolic compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating significant antimicrobial potential.

Case Study 2: Anticancer Activity

In a laboratory setting, researchers evaluated the anticancer properties of this compound on MCF-7 cells. The compound showed a dose-dependent reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Applications

- Pharmaceutical Industry : Given its antimicrobial and anticancer properties, there is potential for developing therapeutic agents based on this compound.

- Environmental Science : Its ability to degrade pollutants makes it a candidate for bioremediation processes targeting phenolic compounds in wastewater.

Propiedades

IUPAC Name |

4-cyclohexylsulfanylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,13H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOAYIJFILMVRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.